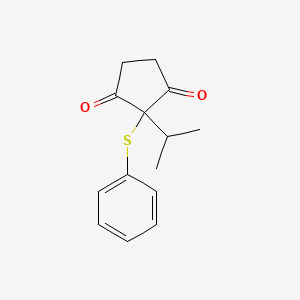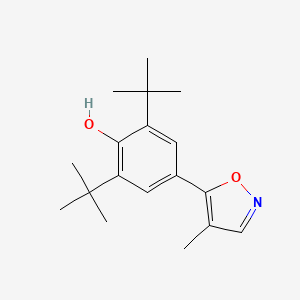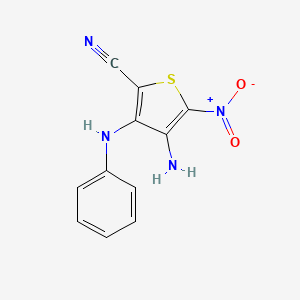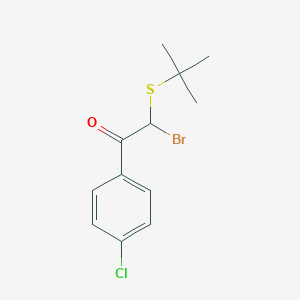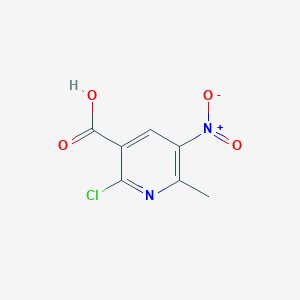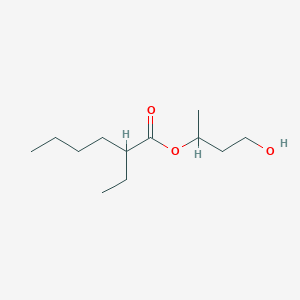
4-hydroxybutan-2-yl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxybutan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C12H24O3. It is known for its unique structure, which includes a hydroxybutyl group and an ethylhexanoate group. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl 2-ethylhexanoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybutan-2-one with 2-ethylhexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes or catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxybutan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 4-oxobutan-2-yl 2-ethylhexanoate.
Reduction: Formation of 4-hydroxybutan-2-yl 2-ethylhexanol.
Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydroxybutan-2-yl 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-hydroxybutan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The compound’s hydroxy and ester groups play crucial roles in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxybutan-2-one: Shares the hydroxybutyl group but lacks the ethylhexanoate moiety.
2-ethylhexanoic acid: Contains the ethylhexanoate group but lacks the hydroxybutyl group.
Uniqueness
4-hydroxybutan-2-yl 2-ethylhexanoate is unique due to its combined hydroxybutyl and ethylhexanoate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
89457-48-7 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
4-hydroxybutan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-4-6-7-11(5-2)12(14)15-10(3)8-9-13/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
DIAWMVLXGKUUGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
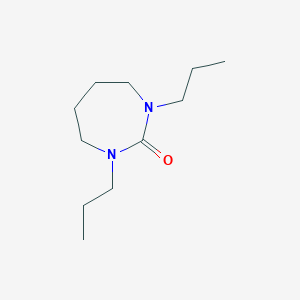
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)

